
Rhenium selenide (Re2Se7)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhenium selenide (Re2Se7) is a compound that belongs to the family of transition metal chalcogenides. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as electronics, catalysis, and energy storage.
作用機序
The mechanism of action of Rhenium selenide (Re2Se7) in various applications is still under investigation. In electronics, it has been proposed that Rhenium selenide (Re2Se7) acts as a semiconductor with a bandgap of 1.2 eV. In catalysis, the high surface area and abundant active sites of Rhenium selenide (Re2Se7) facilitate the adsorption and activation of reactants, leading to enhanced catalytic activity. In energy storage, the high specific capacitance of Rhenium selenide (Re2Se7) is attributed to the reversible redox reactions of rhenium and selenium atoms.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Rhenium selenide (Re2Se7). However, it has been reported that Rhenium selenide (Re2Se7) nanoparticles can induce oxidative stress and DNA damage in human lung cells, indicating potential toxicity. Further studies are needed to investigate the toxicity and biocompatibility of Rhenium selenide (Re2Se7) in vivo.
実験室実験の利点と制限
Rhenium selenide (Re2Se7) has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, the synthesis of Rhenium selenide (Re2Se7) can be challenging and requires high-pressure and high-temperature conditions, which may limit its scalability and practicality for large-scale production.
将来の方向性
There are several future directions for the research and development of Rhenium selenide (Re2Se7). In electronics, the optimization of device performance and the integration of Rhenium selenide (Re2Se7) with other materials for multifunctional devices are promising directions. In catalysis, the exploration of new reactions and the development of Rhenium selenide (Re2Se7)-based catalysts for industrial applications are potential directions. In energy storage, the improvement of the energy density and the development of Rhenium selenide (Re2Se7)-based devices for practical applications are important directions. Additionally, the investigation of the toxicity and biocompatibility of Rhenium selenide (Re2Se7) in vivo is crucial for its potential biomedical applications.
Conclusion:
In summary, Rhenium selenide (Re2Se7) is a promising compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of Rhenium selenide (Re2Se7) are needed to realize its full potential and practical applications.
合成法
The synthesis of Rhenium selenide (Re2Se7) can be achieved by various methods, including chemical vapor transport, chemical precipitation, and hydrothermal synthesis. Among these methods, hydrothermal synthesis has been widely used due to its simplicity and high yield. In this method, rhenium and selenium precursors are mixed in a solvent and heated under high pressure and temperature to form Rhenium selenide (Re2Se7) crystals.
科学的研究の応用
Rhenium selenide (Re2Se7) has been extensively studied for its potential applications in various fields. In electronics, it has been used as a promising candidate for the fabrication of field-effect transistors and memory devices due to its high electron mobility and excellent electrical conductivity. In catalysis, Rhenium selenide (Re2Se7) has been found to be an efficient catalyst for various reactions such as hydrogen evolution, oxygen reduction, and carbon dioxide reduction. In energy storage, it has been used as an electrode material for supercapacitors and batteries due to its high specific capacitance and excellent cycling stability.
特性
CAS番号 |
12397-16-9 |
|---|---|
製品名 |
Rhenium selenide (Re2Se7) |
分子式 |
Re2Se7-14 |
分子量 |
925.2 g/mol |
IUPAC名 |
rhenium;selenium(2-) |
InChI |
InChI=1S/2Re.7Se/q;;7*-2 |
InChIキー |
VIGSUGNAJZORCV-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re] |
正規SMILES |
[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re] |
その他のCAS番号 |
12397-16-9 |
同義語 |
dirhenium heptaselenide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



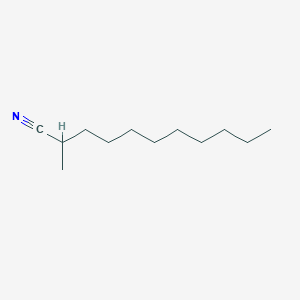
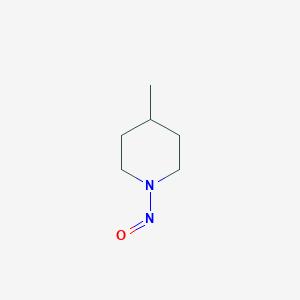
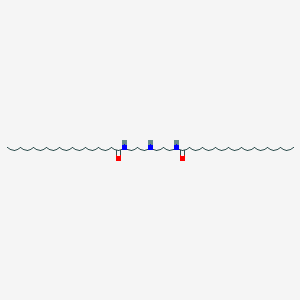
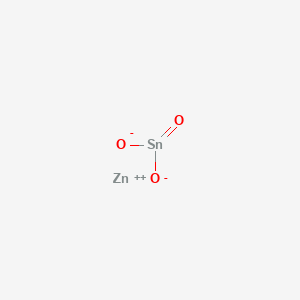
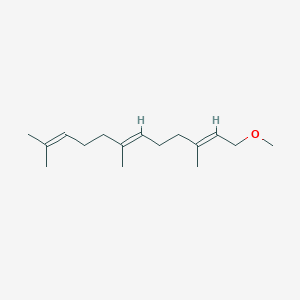
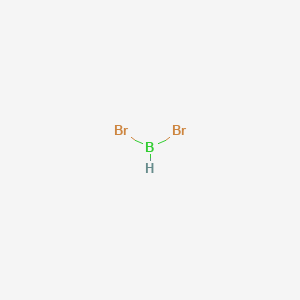
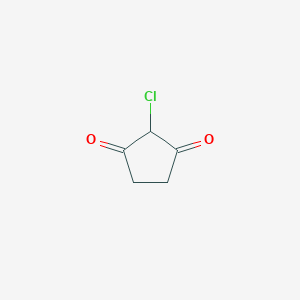
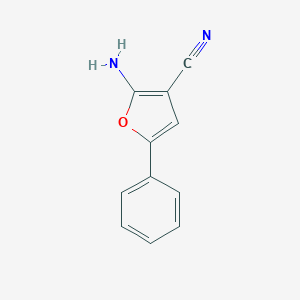
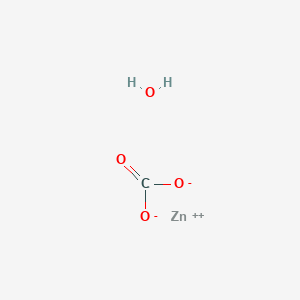
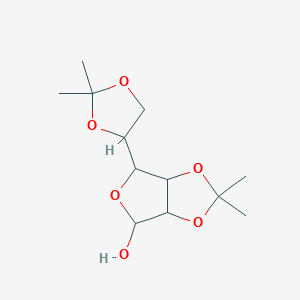
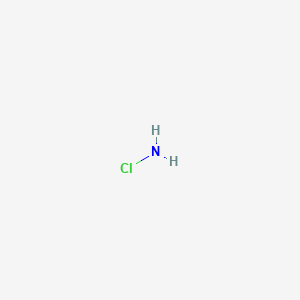
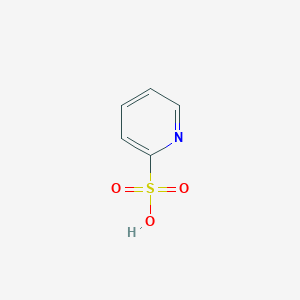
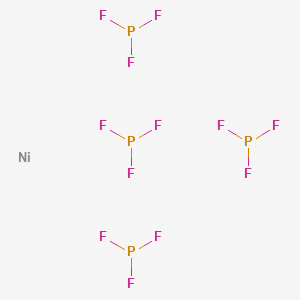
]-](/img/structure/B81546.png)